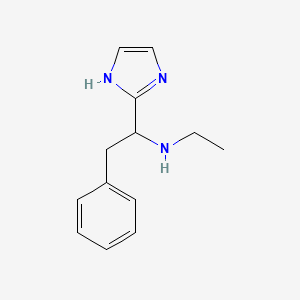

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is a heterocyclic organic compound that features an imidazole ring, a phenyl group, and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

Introduction of the Ethylamine Side Chain: The ethylamine side chain can be attached through a reductive amination reaction, where an aldehyde or ketone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the imidazole ring to a dihydroimidazole.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain or the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Precursor Role

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Mechanism of Action

The compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing neurotransmission and signal transduction pathways. This interaction is crucial for its applications in pharmacology and neuroscience.

Biological Applications

Neurotransmitter Modulation

Research indicates that this compound can modulate neurotransmitter levels, particularly serotonin and dopamine. This modulation suggests potential applications in treating mood disorders and neurodegenerative diseases.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, it demonstrated no significant cytotoxicity against B16F10 melanoma cells at specific concentrations over 48 hours, indicating a favorable safety profile for further research.

Pharmacological Applications

Therapeutic Potential

The compound has been investigated for its therapeutic effects in conditions such as depression and anxiety due to its ability to influence neurotransmitter systems. Its pharmacological profile suggests it may act as an agonist or antagonist at specific receptor sites.

Case Study 1: Neurotransmitter Interaction

A study focused on the compound's interaction with serotonin receptors revealed that it could enhance serotonin release in neuronal cultures, suggesting antidepressant-like effects.

Case Study 2: Behavioral Studies

Behavioral assays conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, hinting at stimulant properties similar to other phenylethylamines.

Summary of Research Findings

Research has highlighted several biological activities associated with this compound:

| Activity Type | Findings |

|---|---|

| Neurotransmitter Modulation | Influences serotonin and dopamine levels |

| Cytotoxicity Studies | No significant cytotoxic effects on B16F10 melanoma cells |

| Pharmacological Applications | Potential treatment for mood disorders |

Mechanism of Action

The mechanism of action of N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(1H-imidazol-2-yl)-2-phenylethanamine: Lacks the ethyl group, which may affect its binding affinity and selectivity.

N-methyl-1-(1H-imidazol-2-yl)-2-phenylethanamine: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

1-(1H-imidazol-2-yl)-2-(4-methylphenyl)ethanamine: Features a methyl-substituted phenyl group, which can influence its electronic and steric properties.

Uniqueness

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is unique due to the presence of the ethylamine side chain, which can enhance its solubility, bioavailability, and interaction with specific molecular targets compared to its analogs.

Biological Activity

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C15H20N2

- Molecular Weight : Approximately 217.29 g/mol

- Structural Features : The compound features an ethyl group attached to an imidazole ring and a phenylethanamine moiety, which contributes to its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action : The compound appears to inhibit bacterial growth by interfering with fatty acid synthesis through the inhibition of specific enzymes such as FabH in Escherichia coli. This disruption leads to impaired bacterial replication and eventual cell death.

Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound against common pathogens are promising. For instance:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.010 |

| Pseudomonas aeruginosa | 0.015 |

These values indicate strong antibacterial efficacy, particularly against S. aureus and E. coli, which are critical targets in antibiotic development .

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results demonstrated that this compound had significant activity against multiple strains, with complete bacterial death observed within 8 hours at sub-MIC concentrations . -

Pharmacokinetic Evaluation :

In vivo studies involving diabetic rat models indicated that this compound significantly reduced ocular permeability, suggesting potential applications in treating diabetic macular edema .

Interaction Studies

This compound interacts with various biological targets, which can influence its pharmacological profile:

Enzyme Inhibition

The compound has been shown to act as an inhibitor of vascular adhesion protein 1 (VAP-1), a target implicated in inflammatory processes. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .

Structure–Activity Relationship (SAR)

The structural modifications of imidazole derivatives have been extensively studied to optimize their biological activity. The presence of the ethyl group in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds without this substitution .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine, and how can reaction conditions be optimized?

The synthesis of imidazole-containing compounds often involves multi-component reactions or cyclization strategies. For example:

- Copper-catalyzed 1,3-dipolar cycloaddition between alkynes and azides can generate triazole-linked intermediates, as demonstrated in the synthesis of structurally analogous compounds (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives) .

- Substituted imidazole cores may be synthesized via condensation reactions between amines and carbonyl derivatives, followed by functionalization (e.g., alkylation or sulfonation) .

- Optimization includes adjusting solvent systems (e.g., tert-butanol/water mixtures), reaction temperatures, and catalyst loading (e.g., 10 mol% Cu(OAc)₂) to improve yields .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, aromatic protons in imidazole derivatives typically resonate between δ 7.2–8.4 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M + H]⁺ peaks) .

- Infrared (IR) Spectroscopy: Identifies functional groups like C=O (1670–1680 cm⁻¹) and C-N (1300–1340 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Ensures purity (>98%) and monitors reaction progress .

Q. How should researchers handle stability and storage challenges for imidazole derivatives?

- Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation or hydrolysis .

- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation products .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in imidazole derivatives?

- Data Collection: Use single-crystal diffraction with Mo/Kα radiation. SHELX programs (e.g., SHELXL) refine structures by minimizing residuals (R-factors) and validating bond geometries .

- Challenges: Address twinning or disorder in crystals by applying constraints (e.g., ISOR, SIMU) during refinement .

Q. What strategies are effective for resolving contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

- Validation Steps:

Q. How can structure-activity relationship (SAR) studies guide pharmacological targeting for this compound?

- Target Identification: Screen against kinase panels (e.g., B-Raf, Factor XIa) due to imidazole’s role in ATP-binding pockets .

- SAR Design: Modify substituents (e.g., ethyl vs. methyl groups) to assess potency changes. For example, Janssen’s Factor XIa inhibitors highlight the importance of imidazole positioning .

Q. What computational approaches predict electronic properties and reactivity of this compound?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with Factor XIa) to optimize binding affinity .

Properties

Molecular Formula |

C13H17N3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine |

InChI |

InChI=1S/C13H17N3/c1-2-14-12(13-15-8-9-16-13)10-11-6-4-3-5-7-11/h3-9,12,14H,2,10H2,1H3,(H,15,16) |

InChI Key |

MTJBWJSIHHVKHM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CC1=CC=CC=C1)C2=NC=CN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.